molecular formula C20H14N2O4 B3972342 N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide

N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide

Cat. No. B3972342
M. Wt: 346.3 g/mol
InChI Key: LCYCYUWIAHSTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for use in various areas of research.

Mechanism of Action

N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide works by binding to specific proteins, thereby modulating their activity. This compound has been found to inhibit the activity of several proteins, including protein kinases and phosphatases. The mechanism of action of this compound is complex and involves several steps.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its ability to selectively bind to specific proteins, making it an excellent tool for studying protein-protein interactions. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide has several potential future directions for research. One of the significant areas of research for this compound is its potential use in the treatment of cancer. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to explore the full potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a synthetic compound that has several potential applications in scientific research. This compound has been found to have a wide range of applications, including medicinal chemistry, pharmacology, and biochemistry. This compound has several advantages and limitations for lab experiments, and further research is needed to explore its full potential.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide has been studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various areas of research, including medicinal chemistry, pharmacology, and biochemistry. One of the significant applications of this compound is its use as a tool for studying protein-protein interactions.

properties

IUPAC Name

N-dibenzofuran-3-yl-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-12-6-7-13(10-17(12)22(24)25)20(23)21-14-8-9-16-15-4-2-3-5-18(15)26-19(16)11-14/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYCYUWIAHSTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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